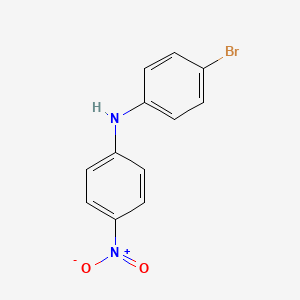

N-(4-bromophenyl)-4-nitroaniline

Übersicht

Beschreibung

N-(4-bromophenyl)-4-nitroaniline is a compound that has been the subject of various studies due to its potential applications in the synthesis of biologically active compounds and materials with specific electronic properties. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further linked to an aniline moiety. This structure is a key feature in its reactivity and the formation of various derivatives through chemical reactions.

Synthesis Analysis

The synthesis of compounds related to N-(4-bromophenyl)-4-nitroaniline often involves multi-step reactions, including nitration, halogenation, and coupling reactions. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a compound structurally related to N-(4-bromophenyl)-4-nitroaniline, includes treatment with nucleophiles to afford substitution products and reactions with active methylene compounds to yield pyrazole derivatives . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, another related compound, involves a sequence of nitration, chlorination, N-alkylation, reduction, and condensation steps .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-bromophenyl)-4-nitroaniline has been studied using X-ray crystallography and theoretical calculations. For example, the crystal and molecular structure of N-(4-nitrophenyl)-β-alanine shows that it crystallizes in the monoclinic system with molecules interacting via hydrogen bonds, forming a dimeric structure . The molecular geometry obtained from X-ray analysis can be compared with molecular orbital calculations to understand the electronic structure and reactivity of the molecule.

Chemical Reactions Analysis

N-(4-bromophenyl)-4-nitroaniline and its derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, which is a common reaction for compounds with a nitro group and a leaving group such as bromine. For instance, nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile leads to the formation of phthalocyanines, which are compounds with significant spectral properties . These reactions are crucial for the synthesis of complex molecules and materials with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromophenyl)-4-nitroaniline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitro group affects the electron density distribution within the molecule, which can be studied through vibrational spectroscopy techniques like infrared and Raman measurements . The solubility, melting point, and stability of these compounds can be determined experimentally and are essential for their practical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- N-(4-bromophenyl)-4-nitroaniline has been synthesized through various methods. S. Xue (1999) described the preparation of 4 Bromo 1,2 phenylenediamine, a related compound, via hydrogenation of 4 bromo 2 nitroaniline catalyzed by Urushibara nickel and alkaline hydrolysis (Xue, 1999).

Spectroscopic Analysis and Molecular Docking

- A. Dwivedi and Abhishek Kumar (2019) conducted a study on vibrational spectroscopic analysis, HOMO-LUMO, polarizabilities, and hyperpolarizabilities of N-(4-Bromophenyl)-4-nitrobenzamide. They found that the compound could be useful in electro-optical applications and might act as an antibacterial drug (Dwivedi & Kumar, 2019).

Crystal and Molecular Structure

- The crystal and molecular structure of N-(4-nitrophenyl)-β-alanine, a derivative, was studied by M. Marchewka, M. Drozd, and J. Janczak (2011). They observed a dimeric structure in the crystal, which interacted via N-H···O hydrogen bonds (Marchewka, Drozd, & Janczak, 2011).

Applications in Synthesis

- R. Bambal and R. Hanzlik (1994) synthesized N.epsilon.-(p-Bromophenyl)-L-lysine and N.tau.-(p-Bromophenyl)-L-histidine, models for adducts of Bromobenzene 3,4-Oxide to Protein, indicating potential applications in understanding protein interactions (Bambal & Hanzlik, 1994).

Catalytic Applications

- Z. H. Farooqi et al. (2019) utilized 4-nitroaniline in the synthesis and stabilization of silver nanoparticles in a polymeric system for the catalytic reduction of 4-nitroaniline to p-phenylenediamine, demonstrating its application in nanotechnology and catalysis (Farooqi et al., 2019).

Solvent and Substituent Effects

- Correa, Durantini, and Silber (1998) studied the absorption spectra of nitrodiphenylamines, including a compound similar to N-(4-bromophenyl)-4-nitroaniline, in reversed micelles, which can inform solvent interactions in chemical processes (Correa, Durantini, & Silber, 1998).

Safety And Hazards

This involves identifying any risks associated with handling the compound. It may include toxicity information, handling precautions, and disposal methods.

Zukünftige Richtungen

This involves identifying potential future research directions. It may include potential applications of the compound, or new reactions that could be explored.

Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “N-(4-bromophenyl)-4-nitroaniline”, you may need to refer to scientific literature or databases for detailed information. If you have access to a library or a university database, you may be able to find more specific information. Please handle all chemicals safely and responsibly. Always refer to the material safety data sheet (MSDS) for information on handling and disposal.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRSKJBGTCRACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406407 | |

| Record name | N-(4-bromophenyl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-nitroaniline | |

CAS RN |

40932-71-6 | |

| Record name | N-(4-bromophenyl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

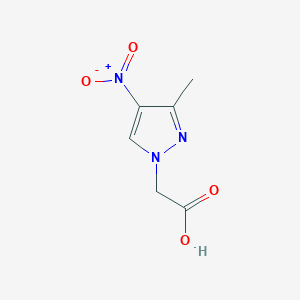

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)